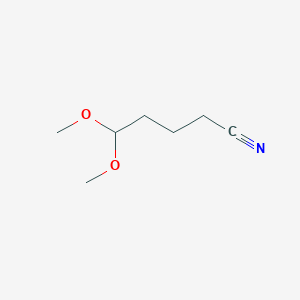

5,5-Dimethoxy-pentanenitrile

Description

Significance of Nitrile and Acetal (B89532) Functionalities in Advanced Organic Chemistry

The utility of 5,5-Dimethoxy-pentanenitrile is best understood by examining its constituent functional groups.

The nitrile group (-C≡N) is a cornerstone of organic synthesis due to its remarkable versatility. numberanalytics.com Characterized by a strong carbon-nitrogen triple bond, it is highly polar and renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to serve as precursors to a wide array of other functional groups. numberanalytics.comteachy.app For example, they can be hydrolyzed to form carboxylic acids or amides, or reduced to yield primary amines. fiveable.meteachy.appebsco.com The addition of Grignard reagents can convert nitriles into ketones, further expanding their synthetic potential. fiveable.me

The acetal group , specifically the dimethoxy acetal in this compound, is primarily valued as a protecting group for aldehydes. fiveable.mepearson.com Aldehydes are highly reactive towards a variety of reagents, including nucleophiles and bases. By converting an aldehyde to an acetal, its reactivity is masked. Acetals are stable in neutral to strongly basic conditions, allowing chemists to perform reactions on other parts of the molecule—such as the nitrile group—without affecting the protected aldehyde. libretexts.orglibretexts.org The original aldehyde can be easily regenerated by hydrolysis with aqueous acid, making the protection strategy reversible and efficient. fiveable.melibretexts.orgucalgary.ca

The combination of these two functionalities in one molecule offers significant strategic advantages in designing complex syntheses, as summarized in the table below.

| Functional Group | Key Characteristics | Synthetic Utility |

| Nitrile (-C≡N) | Electrophilic carbon, high polarity, linear geometry. fiveable.meebsco.com | Precursor to carboxylic acids, amides, primary amines, and ketones. numberanalytics.comteachy.app |

| Acetal (-CH(OR)₂) | Stable to bases, nucleophiles, and reducing agents. fiveable.melibretexts.org | Protects aldehydes from unwanted reactions; can be deprotected with acid. libretexts.orgucalgary.ca |

Historical Context of Related Pentanenitrile and Dimethoxy Systems in Chemical Research

The study of nitriles dates back to the 19th century, with ongoing research into their synthesis and applications. Pentanenitrile, also known as valeronitrile, is a simple alkanenitrile that can be produced by methods such as the reaction of 1-chlorobutane (B31608) with sodium cyanide. wikipedia.org While simple nitriles have been known for a long time, the development of more complex, functionalized pentanenitrile derivatives is a more recent focus, driven by the need for specialized building blocks in pharmaceutical and agrochemical synthesis. ontosight.aiontosight.ai Research has demonstrated the use of substituted pentanenitriles as key intermediates in the synthesis of non-proteinogenic α-amino acids and other complex heterocyclic systems. mdpi.compreprints.org

Similarly, compounds containing dimethoxy groups have a rich history in chemical research, particularly in the synthesis of natural products. researchgate.netacs.org The dimethoxy motif is present in numerous biologically active molecules. The strategic inclusion of dimethoxy groups, often as part of an acetal or as substituents on an aromatic ring, has been crucial in the total synthesis of complex targets. ontosight.aisamipubco.comcdnsciencepub.comorgsyn.org The historical development of methods to introduce and manipulate these groups has been essential for the advancement of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethoxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJHKEGWJDFXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Dimethoxy Pentanenitrile and Its Derivatives

Classic and Modern Approaches to Pentanenitrile Synthesis

The construction of 5,5-dimethoxypentanenitrile relies on two key transformations: the formation of the nitrile group and the introduction of the dimethyl acetal (B89532). A common synthetic route involves the nucleophilic substitution of a 4-halobutyraldehyde dimethyl acetal, such as 4-chlorobutyraldehyde dimethyl acetal, with a cyanide salt. biosynth.com This approach strategically builds the carbon skeleton with the functional groups in place.

Cyanation Reactions for Nitrile Formation

The introduction of a cyano (-CN) group is a fundamental transformation in organic chemistry. Nitriles are precursors to a wide array of functional groups, including amines, carboxylic acids, and ketones. youtube.com

Classical Methods: The traditional approach to forming alkyl nitriles involves the nucleophilic substitution (SN2) of alkyl halides with inorganic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN). thieme-connect.de These reactions are typically performed in polar aprotic solvents to enhance the nucleophilicity of the cyanide ion. youtube.com However, the high toxicity of alkali metal cyanides necessitates stringent safety precautions. thieme-connect.de

Modern Catalytic Methods: To mitigate the hazards and limitations of classical methods, significant research has focused on transition-metal-catalyzed cyanation reactions. These modern approaches offer milder reaction conditions, broader substrate scope, and often utilize less toxic cyanide sources.

Nickel-Catalyzed Cyanation: Nickel complexes have proven effective for the cyanation of unactivated alkyl chlorides and bromides. acs.orgchemistryviews.org A notable advantage is the use of zinc cyanide (Zn(CN)₂), which is significantly less toxic than alkali cyanides. chemistryviews.orgacs.org These reactions often employ a nickel(II) precatalyst, such as NiCl₂·6H₂O, in combination with a phosphine ligand like dppf or Xantphos, and may require an additive like 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction. chemistryviews.orgacs.orgorganic-chemistry.org

Copper-Catalyzed Cyanation: Copper-catalyzed reactions provide another avenue for cyanation. Photoinduced, copper-catalyzed methods have been developed for the cyanation of unactivated secondary alkyl chlorides at room temperature, representing a significant advance in mild reaction conditions. nih.gov

Palladium-Catalyzed Cyanation: While more commonly applied to aryl halides, palladium catalysis has been instrumental in advancing cyanation chemistry. nih.govrsc.org The use of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, as a cyanide source in palladium-catalyzed reactions represents a major step towards safer chemical processes. nih.gov

The choice of method often depends on the specific substrate and the desired balance of reactivity, safety, and cost.

| Catalyst System | Cyanide Source | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| NiCl₂·6H₂O / Xantphos | Zn(CN)₂ | Secondary Alkyl Chlorides/Bromides | Uses less toxic cyanide source; effective for unactivated halides. | chemistryviews.org |

| CuI (no ligand) | [N(n-Bu)₄][CN] | Secondary Alkyl Chlorides | Photoinduced reaction at room temperature; mild conditions. | nih.gov |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Halides (Principle applicable) | Utilizes a non-toxic, inexpensive cyanide source. | nih.gov |

Acetalization Techniques for Dimethoxy Moiety Introduction

The dimethyl acetal group in 5,5-dimethoxypentanenitrile serves as a protecting group for the aldehyde functionality, preventing its reaction during the cyanation step or other transformations. Acetal formation is a reversible reaction between an aldehyde or ketone and an alcohol, typically catalyzed by acid. libretexts.org

To synthesize the dimethoxy moiety, the corresponding aldehyde (e.g., 4-chlorobutyraldehyde) is reacted with two equivalents of methanol (B129727) in the presence of an acid catalyst. libretexts.orgstudy.com The reaction proceeds through a hemiacetal intermediate. study.com To drive the equilibrium toward the acetal product, the water generated during the reaction must be removed, often through azeotropic distillation or the use of a dehydrating agent. libretexts.org

A wide range of acid catalysts can be employed for this transformation:

Brønsted Acids: Conventional acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used. nih.govresearchgate.net Studies have shown that even trace amounts (e.g., 0.1 mol%) of HCl can effectively catalyze the acetalization of various aldehydes with methanol at ambient temperatures, offering a simple and high-yielding procedure. nih.govacs.org

Lewis Acids: Lewis acids are also effective catalysts for acetalization.

Solid Acid Catalysts: To simplify purification and catalyst removal, solid acid catalysts like Amberlyst-15 ion-exchange resin can be utilized. google.com

The reaction conditions are generally mild, and the high efficiency of modern catalytic methods makes acetal formation a robust step in the synthesis of molecules like 5,5-dimethoxypentanenitrile. acs.org

Advanced Synthetic Strategies Utilizing 5,5-Dimethoxypentanenitrile as a Building Block

The dual functionality of 5,5-dimethoxypentanenitrile makes it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles like piperidines, which are prevalent in pharmaceuticals. nih.govnih.gov The nitrile can be transformed into an amine via reduction, while the acetal can be hydrolyzed to unveil the aldehyde, enabling cyclization through intramolecular reactions. For instance, reduction of the nitrile to a primary amine, followed by deprotection of the acetal and subsequent reductive amination, can lead to the formation of a piperidine ring. nih.govnih.gov

Convergent and Divergent Synthesis Strategies

5,5-Dimethoxypentanenitrile is an ideal starting point for both convergent and divergent synthetic strategies.

Divergent Synthesis: This strategy involves using a common intermediate to create a library of structurally related compounds. nih.gov Starting from 5,5-dimethoxypentanenitrile, a variety of piperidine derivatives could be generated. For example, after forming the core piperidine ring, the nitrogen atom could be functionalized with different substituents. Alternatively, the aldehyde, once deprotected, could be reacted with various nucleophiles before or after cyclization to generate diverse products from a single precursor. organic-chemistry.orgnih.gov This approach is highly efficient for exploring structure-activity relationships in drug discovery.

Convergent Synthesis: In a convergent approach, complex molecules are assembled from several fragments that are synthesized independently. 5,5-Dimethoxypentanenitrile can be used to prepare one of these key fragments. For instance, it could be elaborated into a substituted piperidine unit which is then coupled with another complex fragment to form the final target molecule.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net The functional groups in 5,5-dimethoxypentanenitrile, particularly the aldehyde after deprotection, are well-suited for participation in MCRs.

For example, the aldehyde derived from 5,5-dimethoxypentanenitrile could participate in a three-component Povarov reaction with an aniline and an alkyne to construct a quinoline ring system. researchgate.net The nitrile group itself can also participate in various cycloaddition reactions or act as an electrophilic partner after activation, further expanding its utility in MCRs for the rapid assembly of complex heterocyclic scaffolds. researchgate.netnih.govnih.gov

Green Chemistry Principles in the Production of 5,5-Dimethoxypentanenitrile

Applying green chemistry principles to the synthesis of 5,5-dimethoxypentanenitrile can significantly reduce its environmental impact.

Safer Reagents: A primary green consideration is the replacement of highly toxic cyanide sources like NaCN and KCN. The use of less toxic alternatives such as Zn(CN)₂ or the non-toxic K₄[Fe(CN)₆] in modern catalytic cyanation reactions is a significant improvement. acs.orgresearchgate.net Furthermore, cyanide-free biocatalytic methods, where aldoxime dehydratase enzymes convert aldoximes (derived from aldehydes) into nitriles in water, represent a highly sustainable alternative. nih.govresearchgate.netmdpi.com

Catalysis: The use of catalysts in both the cyanation and acetalization steps aligns with green chemistry principles. Catalysts reduce the energy requirements of reactions and minimize waste by being effective in small quantities and allowing for atom-economical transformations. organic-chemistry.orgorganic-chemistry.org

Sustainable Solvents: The choice of solvent is crucial. While traditional organic solvents are common, research is moving towards more environmentally benign options. Water is an ideal green solvent, and catalytic cyanations have been developed to work in aqueous media, sometimes with the aid of surfactants. researchgate.netnih.gov Bio-based solvents, such as eucalyptol, are also being explored for reactions like cyanation. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard. Biocatalytic routes, such as the dehydration of aldoximes, are also highly atom-economical, producing only water as a byproduct. nih.govorganic-chemistry.org

By integrating these principles, the synthesis of 5,5-dimethoxypentanenitrile and its derivatives can be made more efficient, safer, and environmentally sustainable. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,5-Dimethoxy-pentanenitrile |

| 4-chlorobutyraldehyde dimethyl acetal |

| Sodium cyanide (NaCN) |

| Potassium cyanide (KCN) |

| Zinc cyanide (Zn(CN)₂) |

| Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) |

| 4-(dimethylamino)pyridine (DMAP) |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Potassium ferrocyanide (K₄[Fe(CN)₆]) |

| Methanol |

| Hydrochloric acid (HCl) |

| Sulfuric acid (H₂SO₄) |

| Amberlyst-15 |

| Piperidine |

| Quinoline |

| Eucalyptol |

Solvent-Free or Reduced-Solvent Reaction Systems

The pursuit of green chemistry has led to the development of synthetic methods that operate under solvent-free or reduced-solvent conditions, aiming to minimize waste and environmental impact. mdpi.com These approaches often utilize alternative energy sources, such as microwave irradiation, to facilitate reactions. researchgate.net For instance, the synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has been successfully achieved using microwave irradiation in the absence of a solvent. researchgate.net This method not only aligns with green chemistry principles but also simplifies reaction procedures and often leads to higher yields in shorter timeframes. researchgate.net

Another example of a solvent-free approach is the tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate, which proceeds in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce m-terphenyls. rsc.org The principles of these solventless methods, which often involve heating a mixture of reactants with a catalyst, are applicable to a wide range of organic transformations. mdpi.comresearchgate.net By removing the solvent, these protocols reduce waste, can lower energy consumption, and simplify product purification. researchgate.net The advantages demonstrated in these systems provide a strong rationale for developing similar solvent-free synthetic routes for 5,5-Dimethoxy-pentanenitrile.

Atom Economy Considerations in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. This concept is crucial in designing sustainable synthetic pathways, particularly in the fine chemicals and pharmaceutical industries where waste generation can be substantial. monash.edu

Reactions that are inherently more atom-economical include addition reactions, where all atoms of the reactants are combined in the final product. researchgate.net In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For example, the Gabriel synthesis of amines is known for its extremely low atom economy due to the formation of significant amounts of phthalic acid derivatives as waste.

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Example | Atom Economy Principle | Reference |

|---|---|---|---|

| Addition Reaction | Catalytic Hydrogenation of Alkenes | High atom economy; all reactant atoms are in the product. | jocpr.com |

| Rearrangement Reaction | Benzilic Acid Rearrangement | High atom economy; no atoms are lost during the transformation. | jocpr.com |

| Substitution Reaction | Gabriel Synthesis of Amines | Low atom economy; stoichiometric quantities of byproducts are formed. |

Flow Chemistry Applications in 5,5-Dimethoxy-pentanenitrile Synthesis

Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields, selectivity, and safety. mdpi.comnih.gov The superior heat and mass transfer in flow reactors can dramatically reduce reaction times and enhance efficiency. nih.gov

The application of flow chemistry has proven effective for the synthesis of various compounds, including N,N-dimethyltryptamine (DMT) analogues and aryl nitriles. rsc.orgresearchgate.net For instance, a continuous flow process for the cyanide-free synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) demonstrated rapid reaction times (1.5 minutes residence time) and scalability. rsc.org Another protocol for preparing organic nitriles from carboxylic acids was developed using a continuous-flow system under high-temperature and high-pressure conditions, using acetonitrile (B52724) as both a solvent and reactant without the need for any catalyst. acs.orgnih.gov These examples highlight the potential for developing robust and scalable continuous-flow syntheses for 5,5-Dimethoxy-pentanenitrile, which could lead to more efficient and safer production methods. nih.gov

Continuous Flow Reactor Design and Optimization

Optimization of a flow synthesis involves systematically varying parameters such as temperature, residence time, and reagent concentration. nih.gov For example, in the synthesis of 5-MeO-DMT, reaction conditions were adjusted to achieve full conversion of the starting material and minimize the presence of intermediates. nih.gov The internal volume of the reactor is also a key parameter that influences throughput. nih.gov Such optimization strategies would be essential in developing an efficient continuous-flow process for 5,5-Dimethoxy-pentanenitrile.

Table 2: Parameters for Optimization in Continuous Flow Synthesis

| Parameter | Importance in Flow Chemistry | Reference |

|---|---|---|

| Temperature | Enables precise control over reaction kinetics and selectivity. | mdpi.comnih.gov |

| Pressure | Allows for the use of solvents above their boiling points, accelerating reactions. | mdpi.com |

| Residence Time | Determines the duration reactants spend in the reactor, affecting conversion. | mdpi.comnih.gov |

| Mixing | Efficient mixing is crucial for homogeneous reaction conditions and high yields. | flinders.edu.au |

| In-line Analysis | Allows for real-time monitoring of the reaction, ensuring quality and yield. | flinders.edu.au |

Process Intensification and Scale-Up Methodologies

Process intensification refers to the development of smaller, cleaner, and more energy-efficient chemical processes. researchgate.net It is a key strategy for creating sustainable and safer manufacturing technologies. mdpi.comresearchgate.net Flow chemistry is a prime example of process intensification, as it often involves compact, efficient reactors that reduce the physical footprint of a chemical plant and minimize waste. mdpi.com

The transition from traditional batch reactors to modular continuous processing is a significant trend in the chemical and pharmaceutical industries, aimed at overcoming the limitations of batch production, such as safety concerns and environmental regulations. pitt.edu Scaling up a continuous-flow process is often more straightforward than scaling up a batch reaction. Instead of increasing the reactor size, which can introduce issues with heat and mass transfer, production can be increased by running the system for longer periods or by using multiple reactors in parallel. flinders.edu.au This approach allows for more flexible and on-demand manufacturing. The principles of process intensification and continuous manufacturing could be applied to the production of 5,5-Dimethoxy-pentanenitrile to develop a more cost-effective, safer, and environmentally friendly industrial process. asynt.com

Electrochemical Synthesis and Transformations Involving 5,5-Dimethoxy-pentanenitrile

Electrochemical synthesis represents a sustainable and green approach to organic transformations, using electricity to drive chemical reactions. nih.govd-nb.info This method can minimize waste by avoiding the use of stoichiometric chemical oxidants or reductants. acs.org The electrochemical oxidation of primary amines and aldehydes offers a promising route to nitrile synthesis. acs.orgresearchgate.net This can be achieved under mild conditions and can be powered by renewable energy sources, further enhancing its green credentials. nih.gov

The efficiency of electrochemical nitrile synthesis can be influenced by various parameters, including the choice of electrode materials, solvent, and electrolyte. acs.org For instance, the conversion of aldehydes to nitriles has been achieved with excellent yields using graphite anodes under mild conditions. researchgate.net Given the versatility and environmental benefits of electrosynthesis, it presents a compelling alternative for the synthesis of 5,5-Dimethoxy-pentanenitrile. d-nb.info

Mediated Electrochemical Oxidation and Reduction Processes

In mediated electrochemical processes, a redox mediator is used in catalytic amounts to shuttle electrons between the electrode and the substrate. This can facilitate reactions that might otherwise be slow or require high overpotentials. Common mediators for the oxidation of amines to nitriles include TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) and its derivatives, as well as halogen ions like bromide. nih.gov

For example, the electrooxidation of primary amines to nitriles has been successfully carried out using a catalytic amount of TEMPO. nih.gov Similarly, using sodium bromide as a source of bromide ions has been shown to be effective for the indirect electrooxidation of amines to nitriles. nih.gov These mediated systems can improve the efficiency and selectivity of the electrochemical synthesis.

Electrochemical methods can also be applied to the reduction of nitriles. While nitriles are generally difficult to reduce, electrochemical reduction can convert them to the corresponding primary amines. kyoto-u.ac.jp The efficiency of this process is highly dependent on the reaction conditions, such as the composition of the electrolyte solution and the nature of the cathode. kyoto-u.ac.jp

Table 3: Examples of Mediators in Electrochemical Nitrile Synthesis

| Mediator | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) | Primary Amines, Aldehydes | Oxidation to Nitriles | nih.govresearchgate.net |

| Halogen Ions (e.g., Bromide) | Primary Amines, Aldoximes | Oxidation to Nitriles | nih.govresearchgate.net |

| N-oxyl Radicals (e.g., NNO) | Amines | Oxidation | nih.gov |

Catalytic Approaches in the Synthesis of 5,5-Dimethoxy-pentanenitrile Analogs

Catalytic methods provide a powerful toolkit for the synthesis of nitriles, offering high efficiency and selectivity. Both transition metal catalysis and biocatalysis have shown promise in the synthesis of nitriles with diverse functionalities.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers several potential routes to 5,5-dimethoxypentanenitrile and its analogs, with hydrocyanation of unsaturated precursors being a particularly relevant strategy. The hydrocyanation of alkenes, which involves the addition of hydrogen cyanide across a double bond, is a well-established industrial process, often catalyzed by nickel complexes. researchgate.netrsc.orgthieme-connect.dersc.org

A plausible precursor for 5,5-dimethoxypentanenitrile via this method would be 4,4-dimethoxy-1-butene. The nickel-catalyzed hydrocyanation of this substrate would be expected to yield the desired product. The general mechanism for this reaction involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene coordination, migratory insertion, and reductive elimination of the nitrile product.

The regioselectivity of the hydrocyanation of terminal alkenes can be influenced by the choice of ligands on the metal catalyst. While the anti-Markovnikov product is often favored, careful selection of reaction conditions can promote the formation of the linear nitrile.

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Nickel/Phosphite Ligands | Unactivated Alkenes | Aliphatic Nitriles | Industrial relevance for adiponitrile synthesis. researchgate.netrsc.org |

| Rhodium/Chiral Ligands | Alkenes | Chiral Nitriles | Enables asymmetric hydrocyanation. researchgate.net |

| Copper/NHC Ligands | Allenes | β,γ-Unsaturated Nitriles | Provides access to nitriles with quaternary carbon centers. |

Organocatalytic and Biocatalytic Pathways

Organocatalysis in the synthesis of aliphatic nitriles is an evolving field. While many organocatalytic methods focus on the synthesis of α-aminonitriles through the Strecker reaction, other approaches are emerging. mdpi.com For instance, the conversion of aldehydes to nitriles can be achieved through a one-pot process involving the formation of an aldoxime intermediate followed by dehydration. Certain organocatalysts can facilitate this dehydration step under mild conditions. organic-chemistry.org However, specific applications of organocatalysis for the synthesis of acetal-containing nitriles like 5,5-dimethoxypentanenitrile are not yet well-documented.

Biocatalysis , on the other hand, presents a highly promising and environmentally benign route to nitriles. Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to the corresponding nitriles with high efficiency and selectivity. nih.gov This approach is particularly attractive as it operates under mild conditions (room temperature and neutral pH) and is compatible with a wide range of functional groups, including acetals.

The synthesis of an analog of 5,5-dimethoxypentanenitrile would involve a two-step, one-pot process. First, the corresponding aldehyde, 4,4-dimethoxybutanal, would be condensed with hydroxylamine to form the aldoxime. Subsequently, the addition of a whole-cell biocatalyst containing an aldoxime dehydratase would convert the aldoxime to 5,5-dimethoxypentanenitrile.

| Enzyme | Substrate | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Aldoxime Dehydratase | Aromatic Aldoximes | Aromatic Nitriles | Aqueous buffer, room temperature | High |

| Aldoxime Dehydratase | Aliphatic Aldoximes | Aliphatic Nitriles | Aqueous buffer, room temperature | Good to Excellent nih.gov |

Mechanistic Studies and Reactivity Profiles of 5,5 Dimethoxy Pentanenitrile

Reaction Mechanisms Involving the Nitrile Group of 5,5-Dimethoxy-pentanenitrile

The nitrile group, with its electrophilic carbon atom, is a key site for a variety of chemical transformations. Its reactivity in 5,5-dimethoxy-pentanenitrile is influenced by both electronic and steric factors.

Nucleophilic Additions and Substitutions

The carbon atom of the nitrile group in 5,5-dimethoxy-pentanenitrile is susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in nitrile chemistry. The general mechanism involves the attack of a nucleophile on the electrophilic nitrile carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the nitrile group. The reaction of 5,5-dimethoxy-pentanenitrile with a Grignard reagent, for instance, would proceed through the formation of an imine anion, which upon acidic workup, would yield a ketone. This transformation provides a valuable route for the synthesis of ketones with a protected aldehyde functionality.

The general mechanism for the addition of a Grignard reagent to a nitrile is as follows:

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group.

Formation of Imine Anion: This attack breaks the carbon-nitrogen pi bond, forming a magnesium salt of an imine anion.

Hydrolysis: Subsequent hydrolysis of the imine intermediate in the presence of acid leads to the formation of a ketone.

It is important to note that the acetal (B89532) group in 5,5-dimethoxy-pentanenitrile is stable under the basic conditions typically employed for Grignard reactions, allowing for selective transformation of the nitrile group.

α-Functionalization Reactions

The carbon atom adjacent to the nitrile group (the α-carbon) in 5,5-dimethoxy-pentanenitrile can be deprotonated by a strong base to form a carbanion. This carbanion, stabilized by the electron-withdrawing nature of the nitrile group, can then react with various electrophiles in what are known as α-functionalization reactions.

For example, treatment of 5,5-dimethoxy-pentanenitrile with a strong base like lithium diisopropylamide (LDA) would generate the corresponding α-lithio derivative. This nucleophilic species can then be alkylated by reaction with an alkyl halide, leading to the introduction of an alkyl group at the α-position. This strategy is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules.

The general steps for α-alkylation are:

Deprotonation: A strong, non-nucleophilic base abstracts a proton from the α-carbon.

Carbanion Formation: A resonance-stabilized carbanion is formed.

Nucleophilic Attack: The carbanion attacks an electrophile, such as an alkyl halide, in an SN2 reaction.

Reactivity of the Acetal Moiety in 5,5-Dimethoxy-pentanenitrile

The dimethyl acetal group at the 5-position of the pentanenitrile chain serves as a protecting group for an aldehyde functionality. Its reactivity is primarily characterized by its stability under basic and neutral conditions and its lability in the presence of acid.

Hydrolysis and Transacetalization Equilibria

The most significant reaction of the acetal moiety is its hydrolysis back to the corresponding aldehyde. This reaction is catalyzed by acid and is a reversible process. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the aldehyde and methanol.

The position of the equilibrium can be influenced by the reaction conditions. The use of a large excess of water drives the equilibrium towards the formation of the aldehyde. Conversely, in the presence of an alcohol and an acid catalyst, the aldehyde can be converted back to the acetal.

Transacetalization is another important equilibrium process involving the acetal group. In the presence of a different alcohol or a diol and an acid catalyst, the methoxy groups of the dimethyl acetal can be exchanged. This reaction is particularly useful for converting the dimethyl acetal to a cyclic acetal, which can offer different stability and reactivity profiles.

Role in Protecting Group Chemistry

The primary function of the 5,5-dimethoxy group in this molecule is to act as a protecting group for the aldehyde functionality. Aldehydes are highly reactive towards a wide range of reagents, including nucleophiles and oxidizing and reducing agents. By converting the aldehyde to an acetal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule, such as the nitrile group.

The acetal group in 5,5-dimethoxy-pentanenitrile is stable to:

Basic conditions: It is unaffected by strong bases like hydroxides, alkoxides, and organometallic reagents.

Nucleophilic reagents: It does not react with common nucleophiles.

Reducing agents: It is stable to many common reducing agents, such as sodium borohydride (B1222165) and lithium aluminum hydride.

Oxidizing agents: It is resistant to many common oxidizing agents.

After the desired transformations have been performed on the nitrile or other parts of the molecule, the aldehyde can be regenerated by acidic hydrolysis of the acetal. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis.

Structure-Reactivity Relationships in 5,5-Dimethoxy-pentanenitrile and its Analogs

The presence of the electron-withdrawing nitrile group can influence the reactivity of the acetal, although this effect is attenuated by the three-carbon chain separating the two functional groups. Conversely, the steric bulk of the dimethyl acetal group is unlikely to significantly hinder reactions at the distant nitrile group.

Comparative studies with analogs where the methoxy groups are replaced with other alkoxy groups (e.g., diethoxy, dibenzyloxy) would likely show subtle differences in the rates of acetal hydrolysis and transacetalization, primarily due to steric effects. Similarly, analogs with different chain lengths between the nitrile and acetal groups would exhibit varying degrees of electronic interaction between the two functionalities.

Electronic and Steric Effects on Reaction Pathways

There is no available research that specifically details the electronic and steric effects influencing the reaction pathways of 5,5-Dimethoxy-pentanenitrile.

Stereochemical Outcomes in Transformations

No studies concerning the stereochemical outcomes of chemical transformations involving 5,5-Dimethoxy-pentanenitrile could be located.

Applications of 5,5 Dimethoxy Pentanenitrile in Complex Molecule Synthesis

Role in Materials Science and Polymer Chemistry

Modification of Polymeric Materials

Similarly, no research has been found that details the use of 5,5-Dimethoxypentanenitrile for the modification of existing polymeric materials. While it is conceivable that the functional groups of this compound could be used to graft onto a polymer backbone to alter its properties, no such applications have been reported.

Advanced Analytical Methodologies for the Characterization and Quantification of 5,5 Dimethoxy Pentanenitrile

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating 5,5-Dimethoxy-pentanenitrile from reaction mixtures, starting materials, or potential impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis, each with specific applications tailored to the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of 5,5-Dimethoxy-pentanenitrile. However, method development must address the compound's susceptibility to hydrolysis. The acetal (B89532) functional group can be unstable under acidic conditions, which are often present with standard silica-based reversed-phase columns. The acidic nature of residual silanol (B1196071) groups on the column packing can catalyze the hydrolysis of the acetal to its corresponding aldehyde and methanol (B129727), leading to inaccurate quantification and purity assessment coresta.org.

To mitigate this, a reversed-phase HPLC method incorporating a basic modifier in the mobile phase is recommended. The addition of a small concentration of a base, such as ammonia (B1221849) or triethylamine, to the mobile phase can neutralize the acidic silanol sites and prevent on-column degradation of the acetal coresta.org.

Given that 5,5-Dimethoxy-pentanenitrile does not possess a strong chromophore, UV detection at low wavelengths, typically around 210 nm, is suitable for its detection. An isocratic elution with a mobile phase consisting of acetonitrile (B52724) and buffered water on a C18 column provides effective separation and reliable quantification.

Below is a table outlining a proposed set of starting parameters for an HPLC method for the analysis of 5,5-Dimethoxy-pentanenitrile.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 10 mM Aqueous Ammonia (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50) |

Gas Chromatography (GC) Applications

Gas Chromatography is an ideal technique for the analysis of 5,5-Dimethoxy-pentanenitrile due to its volatility. GC is widely used for separating and analyzing volatile compounds and is applicable for determining the purity of the compound as well as for identifying and quantifying any volatile impurities.

A capillary GC equipped with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is well-suited for this analysis. This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) detector allows for definitive identification of the compound and its impurities based on their mass spectra.

A temperature-programmed oven is typically employed to ensure good peak shape and efficient separation of components with different boiling points. The analysis begins at a lower temperature, which is then ramped up to elute the 5,5-Dimethoxy-pentanenitrile and any less volatile components.

The following table details typical parameters for a GC method for the analysis of 5,5-Dimethoxy-pentanenitrile.

| Parameter | Recommended Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID or MS Transfer Line) |

| Oven Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Approaches to Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of 5,5-Dimethoxy-pentanenitrile and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides information about the compound's fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure of 5,5-Dimethoxy-pentanenitrile.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5,5-Dimethoxy-pentanenitrile is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) are determined by the number of adjacent protons.

A singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups.

A triplet for the methine proton (-CH (OCH₃)₂) coupled to the adjacent methylene (B1212753) group.

A triplet for the methylene protons alpha to the nitrile group (-CH ₂CN).

Two overlapping multiplets for the other two methylene groups in the alkyl chain.

The predicted ¹H NMR spectral data are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.40 | Triplet (t) | 1H | H-5, -CH (OCH₃)₂ |

| ~ 3.32 | Singlet (s) | 6H | -OCH ₃ |

| ~ 2.35 | Triplet (t) | 2H | H-2, -CH ₂CN |

| ~ 1.75 | Multiplet (m) | 2H | H-3, -CH₂CH ₂CN |

| ~ 1.65 | Multiplet (m) | 2H | H-4, -CH ₂CH(OCH₃)₂ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. For 5,5-Dimethoxy-pentanenitrile, seven distinct signals are expected. The chemical shifts are characteristic of the type of carbon (e.g., nitrile, acetal, methoxy, alkyl). General chemical shift ranges for organic compounds suggest specific locations for each carbon signal bhu.ac.inwisc.edulibretexts.orgoregonstate.edu.

The predicted ¹³C NMR spectral data are presented in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 119.5 | C-1, C N |

| ~ 103.0 | C-5, -C H(OCH₃)₂ |

| ~ 53.0 | -OC H₃ |

| ~ 31.5 | C-4, -C H₂CH(OCH₃)₂ |

| ~ 20.0 | C-3, -CH₂C H₂CN |

| ~ 16.5 | C-2, -C H₂CN |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 5,5-Dimethoxy-pentanenitrile would be characterized by several key absorption bands.

The most diagnostic feature for this compound is the stretching vibration of the nitrile (C≡N) triple bond. This absorption is typically strong and sharp, appearing in a region of the spectrum where few other functional groups absorb Current time information in CN.. Additionally, characteristic absorptions for C-H and C-O bonds are expected.

The table below summarizes the principal expected IR absorption bands for 5,5-Dimethoxy-pentanenitrile.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Medium-Strong |

| 2250-2240 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1470-1450 | C-H Bend | Methylene (scissoring) | Medium |

| 1150-1050 | C-O Stretch | Acetal | Strong |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 5,5-Dimethoxy-pentanenitrile (Molecular Weight: 143.19 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions.

The fragmentation is driven by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would include:

Loss of a methoxy radical (•OCH₃) to form an ion at m/z 112.

Alpha-cleavage adjacent to the acetal oxygen, leading to the highly stable oxonium ion [CH(OCH₃)₂]⁺ at m/z 75. This is often a base peak for acetals.

Cleavage of the alkyl chain.

The predicted major fragments in the mass spectrum of 5,5-Dimethoxy-pentanenitrile are listed below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 143 | [C₇H₁₃NO₂]⁺ | M⁺ (Molecular Ion) |

| 112 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 100 | [M - •CH₂CN]⁺ | •CH₂CN (41 Da) |

| 75 | [CH(OCH₃)₂]⁺ | •C₄H₆N (68 Da) |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | - |

Development and Validation of Analytical Procedures for 5,5-Dimethoxy-pentanenitrile

The development and validation of analytical procedures are critical for ensuring the quality, reliability, and consistency of data generated for a specific compound. jddtonline.inforesearchgate.net For 5,5-Dimethoxy-pentanenitrile, where UV-Vis spectroscopy is not suitable, methods based on chromatography, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), would be the preferred choice for separation and quantification.

The process begins with method development, which involves selecting the appropriate technique and optimizing the experimental conditions. For a semi-volatile compound like 5,5-Dimethoxy-pentanenitrile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a primary candidate. HPLC with a detector suitable for non-UV absorbing compounds, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), could also be considered.

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijcrt.org Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. jddtonline.info Key validation parameters that must be assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method Robustness and Reproducibility Studies

Robustness and reproducibility are crucial parameters in method validation that ensure the analytical procedure is reliable under varied conditions.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For a hypothetical GC method for 5,5-Dimethoxy-pentanenitrile, robustness would be evaluated by making slight changes to parameters such as:

Oven temperature ramp rate

Injector temperature

Carrier gas flow rate

Column type from a different batch or manufacturer

The results of the robustness study are then analyzed to determine if any of the varied parameters have a significant effect on the analytical outcome (e.g., peak area, retention time, resolution).

Reproducibility refers to the ability of a method to produce consistent results when the analysis is performed in different laboratories by different analysts using different equipment. It assesses the transferability of the method. Establishing reproducibility is a key step before a method can be adopted for widespread use, for instance, in different quality control laboratories.

Table 2: Example of a Robustness Study for a Hypothetical GC Method for 5,5-Dimethoxy-pentanenitrile

| Parameter | Nominal Value | Variation | Effect on Peak Area (%RSD) | Effect on Retention Time (% Change) |

|---|---|---|---|---|

| Injector Temperature | 250°C | 245°C | 0.8% | -0.2% |

| 255°C | 0.9% | +0.1% | ||

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1% | +1.5% |

| 1.1 mL/min | 1.0% | -1.4% | ||

| Oven Ramp Rate | 10°C/min | 9°C/min | 0.7% | +1.1% |

| 11°C/min | 0.8% | -1.2% |

Quantitative Analysis and Purity Profiling

Quantitative analysis aims to determine the exact amount or concentration of 5,5-Dimethoxy-pentanenitrile in a sample. Purity profiling involves the identification and quantification of all impurities present. A validated chromatographic method, such as GC-MS or HPLC-MS, is ideal for this purpose as it allows for both separation and identification.

For quantitative analysis, an external or internal standard method would be employed. An external standard calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Purity profiling is essential for controlling the quality of the compound. Impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation. The chromatographic method must be able to separate the main compound from all potential impurities. Mass spectrometry is particularly powerful for impurity identification, as the fragmentation patterns of the impurity peaks can be used to elucidate their structures. The percentage of each impurity is typically calculated based on the area of its peak relative to the total area of all peaks in the chromatogram (area percent method).

Table 3: Hypothetical Purity Profile of a 5,5-Dimethoxy-pentanenitrile Sample by GC-MS

| Peak No. | Retention Time (min) | Proposed Identity | Area % | Status |

|---|---|---|---|---|

| 1 | 7.45 | Unknown Impurity A | 0.08% | Unidentified |

| 2 | 8.92 | 5,5-Dimethoxy-pentanenitrile | 99.75% | Main Component |

| 3 | 9.51 | Related Substance B | 0.12% | Identified |

| 4 | 10.13 | Starting Material X | 0.05% | Identified |

Emerging Analytical Technologies (e.g., Hyphenated Techniques, Automated Systems)

The analysis of 5,5-Dimethoxy-pentanenitrile can be significantly enhanced by employing emerging analytical technologies. These technologies offer improvements in sensitivity, resolution, speed, and efficiency. pharmtech.com

Hyphenated Techniques: These techniques involve the coupling of two or more analytical instruments to gain more comprehensive information from a single analysis. ajrconline.orgactascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful technique for the analysis of volatile and semi-volatile compounds like 5,5-Dimethoxy-pentanenitrile. GC provides high-resolution separation, while MS provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the molecule. chemijournal.com This is invaluable for both purity profiling and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, LC-MS is a highly sensitive and selective technique. ox.ac.uk It combines the separation power of HPLC with the detection capabilities of mass spectrometry.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique provides on-line structural elucidation of separated components. While more complex and less common, it can be extremely useful for identifying unknown impurities or degradation products without the need for offline isolation. chemijournal.com

Automated Systems: Automation is increasingly being integrated into analytical laboratories to improve throughput, reproducibility, and efficiency while reducing manual error. nih.gov

Automated Sample Preparation: Robotic systems can perform tasks such as weighing, dissolution, and dilution, ensuring high precision and freeing up analyst time. For the analysis of 5,5-Dimethoxy-pentanenitrile, this could involve automated derivatization if required for a specific chromatographic method.

Automated Injection and Analysis: Modern chromatographs are equipped with autosamplers that can run sequences of dozens or hundreds of samples unattended, including calibration standards, quality controls, and unknown samples. ysi.com

High-Throughput Screening (HTS): In a research or process development setting, automated systems can be used to rapidly screen a large number of samples, for example, to optimize reaction conditions for the synthesis of 5,5-Dimethoxy-pentanenitrile.

Online/In-situ Analysis: For industrial process monitoring, automated systems can be integrated directly into a production line. mt.com For instance, an automated GC system could periodically sample a reaction mixture to monitor the formation of 5,5-Dimethoxy-pentanenitrile in real-time, allowing for precise process control.

The adoption of these emerging technologies provides more robust and detailed analytical data, leading to a better understanding and control of the chemical compound 5,5-Dimethoxy-pentanenitrile throughout its lifecycle.

Computational and Theoretical Studies on 5,5 Dimethoxy Pentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. nih.govnih.gov Methods like Density Functional Theory (DFT) are often employed to optimize molecular geometry and analyze electronic properties. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. researchgate.net

Specific FMO analysis data, including HOMO-LUMO energy values and orbital distributions for 5,5-Dimethoxy-pentanenitrile, are not available in the reviewed literature.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying intermediates and transition states. nih.gov This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which are crucial for understanding reaction kinetics. Automated reaction path search methods combined with quantum chemical calculations are powerful tools for exploring complex reaction networks. nih.gov

There are no published studies detailing reaction pathway elucidation or transition state analysis for reactions specifically involving 5,5-Dimethoxy-pentanenitrile.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies.

Energy Minimization and Molecular Dynamics Simulations

Energy minimization techniques are used to find the most stable conformation (the global energy minimum) of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, which can reveal the accessible conformations and the transitions between them. These methods are essential for understanding the behavior of flexible molecules in different environments.

Specific studies on the energy minimization or molecular dynamics of 5,5-Dimethoxy-pentanenitrile have not been found.

Predicting Diastereoselectivity and Enantioselectivity

For molecules with stereocenters, or for reactions that can produce stereoisomers, computational chemistry can be a powerful tool to predict which diastereomer or enantiomer is favored. This often involves calculating the energies of the different transition states leading to each stereoisomeric product. The relative energies of these transition states can be used to predict the stereochemical outcome of a reaction.

There is no available research that applies these predictive models to reactions involving 5,5-Dimethoxy-pentanenitrile.

In Silico Modeling for Catalyst Design and Optimization

In silico (computational) modeling is increasingly used to design and optimize catalysts for specific chemical transformations. ethz.chresearchgate.netsemanticscholar.org By understanding the reaction mechanism and the interactions between the catalyst and the reactants at a molecular level, researchers can computationally screen libraries of potential catalysts to identify the most promising candidates for experimental testing. ethz.chethz.ch This approach can significantly accelerate the catalyst development process. ethz.ch

No literature was found describing the use of 5,5-Dimethoxy-pentanenitrile in studies focused on in silico catalyst design and optimization.

Future Directions and Emerging Research Avenues for 5,5 Dimethoxy Pentanenitrile Chemistry

Novel Synthetic Transformations

The distinct reactivity of the nitrile and acetal (B89532) moieties in 5,5-Dimethoxy-pentanenitrile opens a rich field for developing novel synthetic transformations. The nitrile group is a versatile precursor for amines, carboxylic acids, amides, and various heterocycles, while the acetal serves as a stable protecting group for a reactive aldehyde, which can be unveiled under specific acidic conditions. libretexts.orgnih.gov Future research is expected to focus on selective and tandem reactions that exploit this duality.

The nitrile group's electrophilic carbon and nucleophilic nitrogen atom, along with the π-coordinating ability of its triple bond, allow for a diverse range of reactions. researchgate.netnih.gov These include cycloadditions, C-H bond functionalization, and insertions. researchgate.netnih.gov For instance, [3+2] cycloaddition with azides could yield functionalized tetrazoles, while transition-metal-catalyzed reactions could enable the construction of complex carbo- and heterocyclic scaffolds. researchgate.net

Conversely, the acetal group is robust under neutral to strongly basic conditions, making it an excellent protecting group while performing chemistry on the nitrile functionality. libretexts.org Future work could explore one-pot reactions where the nitrile is first transformed under basic or neutral conditions, followed by acid-catalyzed deprotection of the acetal and subsequent reaction of the liberated aldehyde. This approach would allow for the efficient construction of complex molecules with diverse functional groups.

Table 1: Potential Selective and Tandem Transformations of 5,5-Dimethoxy-pentanenitrile

| Reaction Class | Functional Group Targeted | Potential Reagents/Conditions | Resulting Structure/Functionality |

|---|---|---|---|

| Selective Nitrile Functionalization | Nitrile | 1. LiAlH₄2. H₂O | 6,6-Dimethoxyhexan-1-amine |

| Nitrile | H₂O, H⁺ or OH⁻, Δ | 5,5-Dimethoxypentanoic acid | |

| Nitrile | NaN₃, ZnCl₂ | 5-(3,3-Dimethoxypropyl)-1H-tetrazole | |

| Nitrile | Grignard Reagents (RMgX), then H₃O⁺ | 1-Alkyl-5,5-dimethoxypentan-1-one | |

| Selective Acetal Deprotection & Reaction | Acetal | H₃O⁺, then Wittig Reagent (Ph₃P=CHR) | 6-Alkene-nitrile |

| Acetal | H₃O⁺, then NaBH₄ | 6-Hydroxyhexanenitrile | |

| Tandem/One-Pot Reactions | Nitrile, then Acetal | 1. LiAlH₄2. H₃O⁺ | 6-Aminohexan-1-al |

This table presents hypothetical transformations based on the known reactivity of nitrile and acetal functional groups. libretexts.orglibretexts.orgfiveable.melibretexts.orgopenstax.org

Expanded Applications in Materials Science

The incorporation of nitrile functionalities into polymer backbones is a known strategy for enhancing key material properties. Nitrile groups can improve thermal stability, chemical resistance, and polarity. lu.seresearchgate.net The structure of 5,5-Dimethoxy-pentanenitrile makes it a promising candidate as a monomer or a precursor to functional monomers for novel polymers.

One emerging avenue is the development of functional polyamides or polyimides. The nitrile group could be hydrolyzed to a carboxylic acid, creating a diacid monomer with a protected aldehyde at the other end. libretexts.orgopenstax.org This monomer could be polymerized with diamines, and the resulting polymer would feature pendant acetal groups along its chain. Subsequent hydrolysis of these acetals would yield a polymer decorated with reactive aldehyde functionalities, suitable for cross-linking or for grafting other molecules, leading to materials for membranes, coatings, or functional textiles. researchgate.net

Furthermore, the nitrile group itself can be a site for polymerization. Recent advances have shown the efficient conversion of nitrile monomers into functional polymers like poly(5-amino-1,2,3-triazole)s through click polymerization. nih.gov Applying such methods to 5,5-Dimethoxy-pentanenitrile or its derivatives could yield novel polymers with unique properties, such as aggregation-induced emission characteristics, which are valuable for sensors and bio-imaging. nih.gov The presence of the acetal offers a latent reactive handle for post-polymerization modification.

Table 2: Potential Polymer Systems Derived from 5,5-Dimethoxy-pentanenitrile

| Polymer Type | Monomer Strategy | Key Features & Potential Applications |

|---|---|---|

| Functional Polyamides | Hydrolysis of nitrile to carboxylic acid, then polycondensation with diamines. | Polymer backbone with pendant acetal groups. Post-polymerization deprotection reveals aldehydes for cross-linking or grafting. Applications in responsive materials, hydrogels. |

| Poly(vinyl ethers) | Conversion of the acetal to a vinyl ether group while retaining the nitrile. | Polymers with polar nitrile side chains for high thermal stability and solvent resistance. Potential use in high-performance engineering plastics. researchgate.netxometry.com |

| Poly(triazole)s | Direct use in base-catalyzed click polymerization with azide (B81097) monomers. | Creates a polymer with primary amino groups and pendant dimethoxypropyl chains. nih.gov Potential for metal chelation, sensing, and biomedical applications. |

| Cross-linked Resins | Deprotection of acetal to aldehyde, followed by reaction with polyols. | Formation of rigid, cross-linked acetal networks with nitrile functionalities providing polarity and chemical resistance. |

This table outlines hypothetical polymer systems based on the bifunctional nature of the target compound and established polymer chemistry.

Integration with Artificial Intelligence in Chemical Discovery

For 5,5-Dimethoxy-pentanenitrile, AI can be instrumental in several key areas:

Reaction Prediction: Predicting the outcomes of complex or novel transformations is a primary application of AI in chemistry. Machine learning models, trained on vast databases of chemical reactions, can be used to predict the most likely products when 5,5-Dimethoxy-pentanenitrile is subjected to new reagents or conditions. technologynetworks.comnih.gov This can help chemists prioritize experiments and avoid unproductive synthetic pathways, accelerating the discovery of new derivatives.

Generative Design of Novel Materials: AI-driven generative models can design entirely new materials with tailored properties. techelius.comoup.cominnovations-report.com By providing the model with 5,5-Dimethoxy-pentanenitrile as a potential building block, researchers could ask the AI to design polymers with specific characteristics, such as a desired glass transition temperature, dielectric constant, or biodegradability. The AI would explore the vast chemical space of possible polymers and suggest promising candidates for synthesis. arxiv.org

Synthesis Planning: AI-powered retrosynthesis tools can propose step-by-step pathways to create complex target molecules. If a novel, high-value chemical is designed that could be derived from 5,5-Dimethoxy-pentanenitrile, these tools could suggest the most efficient synthetic routes, potentially uncovering non-intuitive strategies that a human chemist might overlook. This is particularly valuable for bifunctional molecules where chemoselectivity is a key challenge.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Dimethoxy-pentanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation of a pre-functionalized pentane backbone. For example, methoxy groups may be introduced using methylating agents (e.g., dimethyl sulfate) under alkaline conditions, followed by nitrile formation via a Rosenmund-von Braun reaction. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and temperature control to avoid side reactions. Yield improvements may require iterative adjustments of stoichiometry and catalytic systems (e.g., phase-transfer catalysts) .

- Key Data : No direct synthetic data exists for this compound, but analogous nitrile syntheses report yields of 60–80% under optimized conditions.

Q. How can researchers safely handle 5,5-Dimethoxy-pentanenitrile given potential hazards?

- Methodological Answer : Based on structurally similar nitriles (e.g., 5-(acetyloxy)-pentanenitrile), assume acute toxicity (oral Category 4, H302) and skin/eye irritation (H315, H319). Use PPE: nitrile gloves, safety goggles, and fume hoods for aerosol prevention. Store in cool, dry conditions away from oxidizers. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing 5,5-Dimethoxy-pentanenitrile?

- Methodological Answer :

- NMR : H NMR to confirm methoxy proton signals (~δ 3.3–3.5 ppm) and nitrile absence of protons. C NMR for nitrile carbon (~δ 115–120 ppm).

- IR : Strong absorption near ~2240 cm (C≡N stretch).

- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z ~155.2 g/mol). Cross-reference with computational models (e.g., NIST databases) for spectral matching .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy groups influence the reactivity of 5,5-Dimethoxy-pentanenitrile in nucleophilic additions?

- Methodological Answer : The electron-donating methoxy groups may deactivate the nitrile toward nucleophilic attack by reducing electrophilicity at the cyano carbon. Steric hindrance from the two methoxy groups could further slow reactions. To test, compare reaction rates with less-substituted analogs (e.g., valeronitrile) using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can map electron density distribution .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, solubility) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement protocols. For example:

- Boiling Point : Use differential scanning calorimetry (DSC) under controlled pressure.

- Solubility : Perform systematic titrations in solvents (water, ethanol, DCM) with gravimetric analysis.

Cross-validate with peer-reviewed datasets (e.g., NIST) and replicate experiments under standardized conditions .

Q. How can researchers design stability studies for 5,5-Dimethoxy-pentanenitrile under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC/GC-MS over 24–72 hours.

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Accelerated aging studies (40–60°C) can predict shelf-life.

Note: Hydrolysis of nitriles to carboxylic acids under acidic/basic conditions is likely; quantify byproduct formation .

Key Research Recommendations

- Synthesis : Prioritize Rosenmund-von Braun or Strecker pathways with methoxy-protected intermediates.

- Safety : Implement exposure controls per OSHA HCS guidelines (ventilation, PPE) .

- Data Validation : Use multi-technique characterization and cross-reference with authoritative databases (e.g., NIST) .

Note: Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Experimental protocols should be validated through replication and literature comparison.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.